molecular formula C₂₅H₂₃FNNaO₅ B1161754 Pivastatin N-Oxide Sodium Salt

Pivastatin N-Oxide Sodium Salt

Cat. No.: B1161754
M. Wt: 459.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivastatin N-Oxide Sodium Salt (CAS No. 2276678-27-2; free acid CAS No. 1611499-16-1) is a pharmacologically relevant impurity of Pitavastatin, a synthetic statin used to manage hypercholesterolemia. This compound is the sodium salt of the N-oxide derivative of Pitavastatin, formed via oxidation of the parent molecule’s tertiary amine group during synthesis or storage . Its molecular formula is C₂₅H₂₃FNO₅·Na, with a molecular weight of 436.46 g/mol (excluding the sodium counterion) .

Properties

Molecular Formula

C₂₅H₂₃FNNaO₅

Molecular Weight

459.44

Synonyms

Sodium (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-3-yl)-3,5-dihyroxyhept-6-enoate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature(s)
This compound 2276678-27-2 C₂₅H₂₃FNO₅·Na 436.46 N-oxide group, sodium salt
Pitavastatin Calcium Salt 147526-32-7 C₅₀H₄₈CaF₂N₂O₈ 880.98 Calcium salt, dihydroxy acid form
Pitavastatin 3-Oxo Sodium N/A C₂₅H₂₁FNO₄·Na 418.45 Ketone group at C3, sodium salt
Pitavastatin Lactone-d4 N/A C₂₅H₁₈FNO₃D₄ 407.48 Deuterated lactone ring
Pitavastatin Impurity 4 (PP-4) 1187966-95-5 C₂₀H₁₄FN 287.34 Dehydroxylated, unsaturated side chain
(3R,5R)-Pitavastatin Calcium Salt 254452-96-5 C₂₆H₂₆FNO₄·0.5Ca 435.50 Stereospecific R-configuration at C3/C5

Notes:

  • Functional Group Variations: The N-oxide group in this compound introduces polarity, altering metabolic stability compared to non-oxidized derivatives like Pitavastatin Impurity 4 .
  • Stereochemical Impact : The (3R,5R)-Pitavastatin Calcium Salt exhibits stereospecific binding to HMG-CoA reductase, while oxidized or deuterated analogs may show reduced affinity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Bioequivalence : Pitavastatin Sodium (parent drug) demonstrated bioequivalence to Pitavastatin Calcium in fed/fasted studies, with similar AUC and Cmax values . However, sodium salts like this compound may exhibit distinct dissolution profiles due to excipient differences (e.g., sodium alginate) .
  • Transporter Interactions: Pitavastatin derivatives are substrates for OATP1B1 and MRP2 transporters.
  • Metabolic Stability: The N-oxide group in this compound may reduce susceptibility to cytochrome P450 metabolism (e.g., CYP2C9), extending half-life relative to non-oxidized impurities .

Regulatory and Stability Considerations

  • Impurity Classification : this compound is classified as a "specified impurity" requiring strict control, whereas lactone or deuterated forms (e.g., Pitavastatin Lactone-d4) are typically used as reference standards in stability studies .
  • Degradation Pathways : Oxidative impurities like the N-oxide form are more likely to form under high-temperature or high-humidity storage conditions compared to hydrolytic impurities (e.g., acyl glucuronides) .

Research Findings and Clinical Relevance

  • Cytotoxicity : Statin impurities with structural modifications (e.g., N-oxide, ketone groups) may exhibit increased cytotoxicity in OATP1B1-expressing cells, necessitating rigorous impurity profiling .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Pivastatin N-Oxide Sodium Salt, and how can solubility testing inform experimental design?

  • Methodology : Synthesis typically involves oxidation of Pivastatin to form the N-oxide derivative, followed by sodium salt formation. Key steps include:

  • Oxidation : Use oxidizing agents (e.g., hydrogen peroxide) under controlled pH and temperature .
  • Salt Formation : Neutralization with sodium hydroxide to precipitate the sodium salt .
  • Solubility Testing : Classify solubility in water and organic solvents (e.g., ethanol, DMSO) to optimize purification (e.g., recrystallization) .
    • Data Consideration : Report yield, melting point, and spectroscopic data (NMR, HPLC) for reproducibility .

Q. How should researchers design experiments to validate the purity and identity of this compound?

  • Analytical Workflow :

  • Chromatography : Use HPLC or LC-MS with reference standards to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR and FT-IR, comparing peaks to theoretical predictions .
  • Elemental Analysis : Verify sodium content via ICP-MS or flame photometry .
    • Troubleshooting : Address discrepancies in elemental analysis by checking reaction stoichiometry or salt hydration .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in stability data of this compound under varying storage conditions?

  • Stability Study Design :

  • Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months .
  • Analytical Endpoints : Monitor degradation products via LC-MS and quantify using validated calibration curves .
    • Data Interpretation : Use Arrhenius kinetics to predict shelf life. If results conflict with literature, re-examine excipient interactions or analytical method sensitivity .

Q. How can impurity profiling of this compound enhance pharmacological safety assessments?

  • Impurity Identification :

  • Synthesis Byproducts : Trace unreacted starting materials (e.g., Pivastatin) or over-oxidation products via LC-HRMS .
  • Degradants : Isolate and characterize using preparative HPLC followed by NMR .
    • Risk Mitigation : Establish impurity thresholds (<0.1% for genotoxic impurities) per ICH guidelines and validate removal during purification .

Q. What experimental approaches ensure batch-to-batch consistency in large-scale synthesis of this compound?

  • Process Optimization :

  • Critical Parameters : Control reaction time, temperature, and pH during oxidation and salt formation .
  • In-Process Controls (IPC) : Monitor intermediate purity via inline FT-IR or Raman spectroscopy .
    • Quality Assurance : Implement statistical batch analysis (e.g., PCA of HPLC profiles) to detect variability .

Methodological Resources

  • Synthesis Protocols : Refer to peer-reviewed journals for oxidation and salt formation techniques .
  • Analytical Standards : Use pharmacopeial guidelines (USP/EP) for purity testing .
  • Data Reproducibility : Document experimental conditions (e.g., solvent grades, equipment calibration) as per Beilstein Journal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.